molecular formula C15H22BClN2O4 B2398863 3-(4-BOC-Piperazino)-5-chlorophenylboronic acid CAS No. 2377609-41-9

3-(4-BOC-Piperazino)-5-chlorophenylboronic acid

Cat. No.: B2398863
CAS No.: 2377609-41-9
M. Wt: 340.61
InChI Key: DDQWDOQYDHNTOT-UHFFFAOYSA-N
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Description

3-(4-BOC-Piperazino)-5-chlorophenylboronic acid is a boronic acid derivative with the molecular formula C15H23BN2O4. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in a variety of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BOC-Piperazino)-5-chlorophenylboronic acid typically involves the reaction of 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-chlorophenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between boronic acids and halides .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(4-BOC-Piperazino)-5-chlorophenylboronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres to prevent oxidation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions may produce boronic acid derivatives .

Scientific Research Applications

Chemistry

In chemistry, 3-(4-BOC-Piperazino)-5-chlorophenylboronic acid is used as a building block for the synthesis of more complex molecules. Its ability to form stable boronate esters makes it useful in the development of sensors and catalysts .

Biology

In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions. Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable tools in biochemical studies .

Medicine

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. Its ability to form reversible covalent bonds makes it useful in self-healing materials and responsive surfaces .

Mechanism of Action

The mechanism of action of 3-(4-BOC-Piperazino)-5-chlorophenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-BOC-Piperazino)-5-chlorophenylboronic acid is unique due to its combination of a boronic acid moiety with a piperazine ring and a tert-butoxycarbonyl protecting group. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, and industry .

Properties

IUPAC Name

[3-chloro-5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BClN2O4/c1-15(2,3)23-14(20)19-6-4-18(5-7-19)13-9-11(16(21)22)8-12(17)10-13/h8-10,21-22H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQWDOQYDHNTOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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